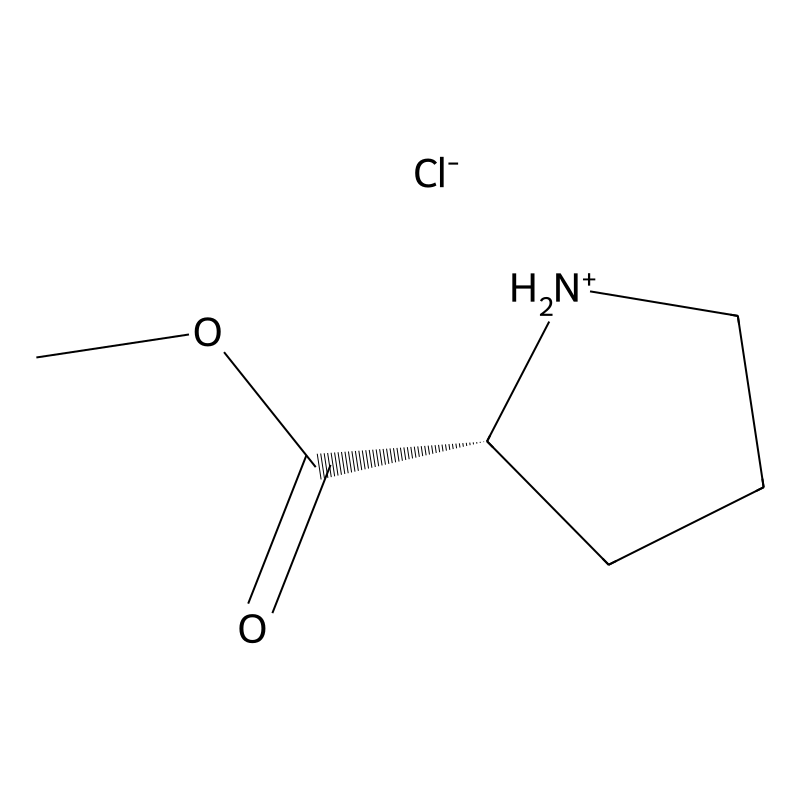

D-Proline Methyl Ester Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibitor Studies:

D-PMEH can act as an inhibitor for various enzymes, particularly those involved in collagen synthesis and degradation. This makes it a valuable tool for researchers studying processes like wound healing, fibrosis, and age-related tissue degeneration. Studies have shown that D-PMEH can inhibit enzymes like prolyl hydroxylase, which plays a crucial role in collagen formation []. By inhibiting this enzyme, D-PMEH may help regulate collagen synthesis and potentially impact wound healing and tissue repair processes.

Cellular Signaling Research:

D-PMEH has been investigated for its potential to modulate cellular signaling pathways. Studies suggest that it might influence pathways involved in cell proliferation, differentiation, and survival []. This makes D-PMEH a potential research tool for understanding various cellular processes and their potential roles in disease development.

D-Proline Methyl Ester Hydrochloride is a derivative of the amino acid proline, characterized by its methyl ester form. Its molecular formula is , with a molecular weight of 165.62 g/mol. This compound appears as a white to almost white crystalline powder, with a melting point ranging from 70°C to 76°C. It is soluble in water and must be stored under inert gas conditions to prevent degradation due to its hygroscopic nature .

D-PMEH acts as a protein methylating agent. It can methylate specific amino acid residues within proteins, particularly on the side chain of glutamic acid residues []. This methylation can alter the protein's structure and function, allowing researchers to study protein-protein interactions and cellular processes [].

- Esterification: Reacting with alcohols to form di- or tri-esters.

- Hydrolysis: In the presence of water, it can revert to D-proline and methanol.

- Transesterification: It can react with different alcohols to form new esters, which is useful in synthetic organic chemistry.

These reactions are significant in the synthesis of more complex molecules in pharmaceutical and biochemical applications.

D-Proline Methyl Ester Hydrochloride exhibits notable biological properties:

- Inhibitory Effects: It has been shown to inhibit certain enzymes, making it relevant in drug design.

- Neuroprotective Properties: Some studies suggest that proline derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

- Role in Protein Structure: As a proline derivative, it can influence protein folding and stability due to its unique cyclic structure.

These properties make D-Proline Methyl Ester Hydrochloride a candidate for further research in medicinal chemistry.

The synthesis of D-Proline Methyl Ester Hydrochloride can be achieved through several methods:

- Direct Esterification:

- D-Proline reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the methyl ester.

textD-Proline + Methanol → D-Proline Methyl Ester + Water - Methylation of Proline:

- Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) allows for the introduction of the methyl group at the carboxylate position.

- Hydrochloride Formation:

- The resulting methyl ester can be treated with hydrochloric acid to form D-Proline Methyl Ester Hydrochloride.

D-Proline Methyl Ester Hydrochloride finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs and bioactive compounds.

- Biochemistry: Serves as a reagent for studying enzyme activity and protein interactions.

- Research: Utilized in proteomics for labeling and modifying peptides.

Its versatility makes it valuable across multiple scientific disciplines.

Interaction studies involving D-Proline Methyl Ester Hydrochloride focus on its behavior with various biological targets:

- Enzyme Inhibition Studies: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways.

- Protein Binding Affinity: Studies suggest it interacts with proteins, affecting their structure and function, which is crucial for understanding its biological roles.

Such investigations help elucidate its potential therapeutic effects and mechanisms.

D-Proline Methyl Ester Hydrochloride shares similarities with several other compounds derived from proline or related amino acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Proline Methyl Ester Hydrochloride | C6H12ClNO2 | Enantiomeric form; different biological effects |

| D-Valine Methyl Ester | C6H13NO2 | Valine derivative; different structural properties |

| L-Leucine Methyl Ester | C6H13NO2 | Another branched-chain amino acid derivative |

Uniqueness of D-Proline Methyl Ester Hydrochloride

D-Proline Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which influences its biological activity differently compared to its L-form counterpart and other amino acid esters. Its ability to participate in unique

Traditional Synthetic Routes via Esterification of D-Proline

The classical approach to synthesizing D-Proline methyl ester hydrochloride involves direct esterification of D-Proline using established organic chemistry methods [6]. The Fischer esterification method represents the oldest but still one of the most reliable techniques for amino acid esterification [20]. This method involves suspending D-Proline in absolute methanol and slowly bubbling dry hydrogen chloride gas through the reaction mixture with continuous stirring [20]. The reaction proceeds via protonation of the carboxyl oxygen, followed by nucleophilic attack of methanol on the carbonyl carbon, ultimately yielding the desired methyl ester hydrochloride salt [7].

The traditional synthetic pathway can be outlined in the following sequence: D-Proline is dissolved or suspended in dry methanol, followed by careful addition of a chlorinating agent such as acetyl chloride or thionyl chloride [6]. A specific procedure described in the literature involves treating a suspension of L-Proline (100 grams, 0.87 mol) in methanol (600 milliliters) with acetyl chloride (92.6 milliliters, 1.30 mol, 1.5 equivalents), heating the mixture to reflux for approximately 8 hours, then removing the solvent under vacuum to yield the proline methylester hydrochloride as a colorless oil with quantitative yield [6].

Alternative traditional methods include the use of trimethylchlorosilane in methanol systems [2] [11]. This approach offers advantages in terms of mild reaction conditions and broad applicability to various amino acids [11]. The reaction involves adding amino acid to a trimethylchlorosilane/methanol system, allowing room temperature reaction to proceed to completion [11]. The optimal conditions typically require trimethylchlorosilane in 1.3 to 1.8 molar equivalents and methanol in 8 to 10 volume multiples, with reaction temperature maintained at room temperature for 12 to 15 hours [11].

Table 1: Comparison of Traditional Esterification Methods for D-Proline

| Method | Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Method | HCl gas, MeOH | Reflux, 8h | ~100% [6] | Simple, reliable | Requires HCl gas handling |

| Acetyl Chloride | AcCl, MeOH | Reflux, 8h | ~100% [6] | Convenient reagent | Corrosive conditions |

| Trimethylchlorosilane | TMSCl, MeOH | Room temp, 12-15h | High [11] | Mild conditions | Moisture sensitive |

Novel Catalytic Approaches for Enantioselective Production

Recent advances in catalytic methodology have introduced sophisticated approaches for the enantioselective production of D-Proline derivatives [13] [5]. The development of tandem relay catalytic protocols using both palladium and isothiourea catalysis represents a significant breakthrough in enantioselective synthesis of alpha-amino acid derivatives [13]. This methodology employs a bench-stable succinimide-based palladium precatalyst to promote palladium-catalyzed allylic ammonium salt generation, followed by in situ enantioselective sigmatropic rearrangement catalyzed by isothiourea benzotetramisole [13].

Enzymatic approaches have emerged as particularly promising for large-scale enantioselective production [5]. A highly efficient proline racemase-proline dehydrogenase cascade has been developed for the enantioselective production of D-Proline [5]. This biocatalytic system includes racemization of L-Proline to DL-Proline using an engineered proline racemase, followed by enantioselective dehydrogenation of L-Proline in the racemic mixture [5]. The process can handle L-Proline concentrations up to 1000 grams per liter with 1 gram per liter of wet Escherichia coli cells expressing proline racemase within 48 hours [5].

The enzymatic cascade employs whole cells of proline dehydrogenase-producing Pseudomonas pseudoalcaligenes strain for efficient dehydrogenation of L-Proline in DL-Proline mixtures [5]. Using a cell-recycling strategy, D-Proline can be obtained in 45.7% yield with an enantiomeric excess of 99.6% [5]. This biocatalytic approach demonstrates great potential and economic competitiveness for manufacturing D-Proline derivatives from readily available L-Proline starting materials [5].

Modern asymmetric catalytic approaches have also been developed for the construction of quaternary proline analogues [12]. Stereoselective alkylations of substituted L-proline esters have been extensively studied, with particular attention to the factors controlling diastereoselectivity [12]. The stereochemical outcome of alkylation reactions depends significantly on the alkylating reagent and the nitrogen-protecting group employed [12].

Industrial-Scale Manufacturing Processes and Optimization Challenges

Industrial production of D-Proline methyl ester hydrochloride faces several optimization challenges related to scalability, cost-effectiveness, and quality control [19] [31]. The pharmaceutical industry requires robust processes that can consistently produce material meeting stringent quality specifications [31]. Current industrial-scale manufacturing primarily relies on fed-batch fermentation processes for amino acid production, followed by chemical modification to introduce the methyl ester functionality [19].

Large-scale production methods involve sophisticated bioreactor design with specific attention to fermentation kinetics and process optimization [19]. Industrial bioreactors incorporate cooling coils, baffles, and sparger rings to maintain optimal reaction conditions [19]. The fermentation process requires precise control of temperature and pH throughout the reaction cycle [19]. Before initiating production, bioreactors undergo complete sterilization, followed by inoculation with seed cultures and continuous monitoring of critical process parameters [19].

The optimization of industrial processes focuses on maximizing productivity while minimizing production costs [19]. Fed-batch processing techniques are particularly important for high-quality amino acid production [19]. These systems initially contain minimal nutrient concentrations, with additional nutrients added gradually as fermentation progresses [19]. This approach maintains optimal growth conditions and enhances overall amino acid productivity [19].

Continuous fermentation systems represent an alternative approach for large-scale amino acid production [19]. These systems maintain steady-state conditions with constant nutrient flow and microbial growth, enabling continuous operation and improved productivity [19]. The choice between batch, fed-batch, and continuous fermentation depends on factors including the specific amino acid target, microorganism characteristics, economic considerations, and production requirements [19].

Table 2: Industrial Process Parameters for Amino Acid Production

| Parameter | Batch Fermentation | Fed-Batch Process | Continuous System |

|---|---|---|---|

| Nutrient Addition | Initial charge only | Gradual addition | Continuous flow |

| Duration | Fixed cycle time | Variable | Continuous operation |

| Productivity | Moderate | High | Very high |

| Quality Control | Batch-to-batch variation | More consistent | Steady-state |

| Capital Investment | Lower | Moderate | Higher |

Advanced Purification Techniques for Pharmaceutical-Grade Material

The production of pharmaceutical-grade D-Proline methyl ester hydrochloride requires sophisticated purification techniques to achieve the purity levels demanded by regulatory authorities [30] [31]. Advanced crystallization methods represent the cornerstone of pharmaceutical purification processes, offering cost-effective separation with high efficiency [26] [31].

Crystallization resolution techniques have been specifically developed for amino acid purification [26]. These methods utilize the differential solubility properties of enantiomers compared to racemic mixtures at specific temperatures [26]. The process involves adding seed crystals of the desired enantiomer to induce preferential precipitation from racemic solutions [26]. This approach can effectively resolve various amino acid derivatives including hydroxyphenylglycine and aspartic acid [26].

Process Analytical Technology represents a critical component of modern pharmaceutical manufacturing [31]. Advanced process analyzers enable continuous monitoring of crystallization processes, while chemometric methods facilitate multivariate data analysis [31]. These tools provide real-time feedback on Critical Quality Attributes including purity, polymorphic form, particle size, and crystal morphology [31].

Specialized purification methods for amino acid esters include recrystallization from aqueous organic acid solutions [15]. The process typically employs acetic acid concentrations ranging from 1 to 95% by weight, with optimal concentrations between 5 to 15% for most applications [15]. Temperature control during crystallization significantly influences crystal quality and recovery yield [15].

Advanced purification protocols often incorporate multiple stages including activated carbon treatment for color removal and impurity absorption [15]. The crystallization process typically involves heating the solution to dissolve impurities, followed by controlled cooling to initiate nucleation and crystal growth [15]. Modern pharmaceutical facilities employ sophisticated environmental controls to prevent contamination during purification operations [30].

Quality control measures for pharmaceutical-grade material include comprehensive analytical testing using validated methods [30]. Testing protocols encompass appearance, molecular weight determination, sequence analysis, purity assessment, enantiomeric purity, assay values, water content, bioburden, endotoxin levels, residual solvents, and metal content analysis [30]. These analytical methods ensure compliance with global pharmaceutical quality standards [30].

Table 3: Purification Methods and Quality Specifications

| Purification Method | Purity Achievement | Key Advantages | Typical Applications |

|---|---|---|---|

| Crystallization Resolution | >99% [26] | High efficiency, scalable | Enantiomer separation |

| Recrystallization | >98% [15] | Simple operation | General purification |

| Column Chromatography | >95% [29] | High resolution | Analytical separation |

| Process Analytical Technology | Real-time monitoring [31] | Continuous control | Quality assurance |

Stereochemical Implications in Peptide Bond Formation

D-Proline Methyl Ester Hydrochloride exhibits distinctive stereochemical properties that significantly influence peptide bond formation mechanisms. The compound's D-configuration creates unique spatial arrangements that affect both the kinetics and thermodynamics of peptide synthesis reactions [1] [2].

The stereochemical orientation of D-Proline Methyl Ester Hydrochloride results in reduced peptide bond formation rates compared to its L-enantiomer counterpart. This phenomenon stems from the altered positioning of the amino acid residue in the ribosomal active site, where the D-amino acid cannot achieve optimal nucleophilic attack geometry [3]. Research demonstrates that D-amino acids, including D-Proline derivatives, bind to ribosomal A-sites through side chain insertion into the cleft, but this binding mode prevents efficient proton transfer mechanisms essential for peptide bond formation [3].

The conformational preferences of D-Proline Methyl Ester Hydrochloride favor the exo ring pucker configuration, contrasting with the endo pucker preference observed in L-Proline derivatives [4] [5] [6]. This structural distinction profoundly impacts the compound's integration into peptide chains, as the exo pucker creates different steric interactions with neighboring amino acid residues during chain elongation processes.

Proline editing techniques have revealed that D-Proline derivatives can be stereospecifically modified through various chemical transformations while maintaining their stereochemical integrity [1] [2]. The pyrrolidine ring constraint in D-Proline Methyl Ester Hydrochloride limits the backbone dihedral angle φ to approximately +65°, creating a mirror image of the conformational space occupied by L-Proline residues in peptide structures.

Solvent Effects on Conformational Stability

The conformational stability of D-Proline Methyl Ester Hydrochloride demonstrates remarkable sensitivity to solvent environments, with different solvents producing dramatic variations in stereochemical outcomes and reaction selectivity [7] [8].

In polar protic solvents such as water and methanol, D-Proline Methyl Ester Hydrochloride exhibits enhanced conformational stability through hydrogen bonding interactions between the solvent molecules and the compound's polar functional groups [9]. The formation of these solvation shells stabilizes specific conformers, particularly those featuring intramolecular hydrogen bonds between the imino hydrogen and the carbonyl oxygen [4] [5].

Nonpolar solvents such as hexane and dichloromethane produce contrasting effects on the compound's conformational equilibrium. In hexane environments, the absence of competitive hydrogen bonding allows for greater conformational flexibility, resulting in altered diastereoselectivity patterns during chemical reactions [8]. Research indicates that solvent polarity parameters directly correlate with the compound's tendency to adopt specific ring puckering conformations.

The microenvironment effects become particularly pronounced in proline-catalyzed reactions where D-Proline Methyl Ester Hydrochloride serves as a chiral modifier [7] [8]. Studies utilizing multivariate regression analysis have revealed that different solvents activate distinct interaction mechanisms, with chloroform enabling reactions at reduced substrate loadings while maintaining excellent stereoselectivity [8].

Temperature-dependent solvent effects further modulate the compound's conformational landscape. At elevated temperatures in polar solvents, increased molecular motion disrupts stabilizing interactions, leading to broader conformational distributions. Conversely, low-temperature conditions in nonpolar media can kinetically trap specific conformers, providing opportunities for stereoselective synthetic applications.

Acid/Base-Catalyzed Transformation Pathways

D-Proline Methyl Ester Hydrochloride undergoes various acid and base-catalyzed transformations that exploit both its proline backbone and methyl ester functionality. These transformation pathways provide versatile routes for chemical modification and synthetic elaboration [10] [11].

Under acidic conditions, the compound exhibits susceptibility to protonation at the nitrogen center, forming stable iminium intermediates that facilitate subsequent nucleophilic attack reactions [10]. The formation and stability of enolates derived from N-protonated D-Proline Methyl Ester demonstrate significantly enhanced reactivity compared to the zwitterionic form, with second-order rate constants for carbon deprotonation reaching 5.3 ± 0.5 M⁻¹ s⁻¹ in deuterated water at 25°C [10].

The ester functionality serves as a critical reactive site for both acidic and basic hydrolysis pathways. In basic media, nucleophilic attack by hydroxide ions proceeds through standard saponification mechanisms, with reaction rates influenced by the electron-withdrawing effects of the protonated amino group. The hydrolysis kinetics follow pH-dependent patterns, with optimal stability observed under neutral conditions [10].

Acid-catalyzed esterification reactions enable the preparation of D-Proline Methyl Ester Hydrochloride from the parent amino acid using trimethylchlorosilane and methanol systems [11]. This methodology provides mild reaction conditions with excellent yields (typically >90%) and demonstrates broad compatibility with various proline derivatives. The reaction mechanism involves initial silylation of the carboxyl group, followed by nucleophilic attack by methanol and subsequent hydrolysis to yield the desired methyl ester hydrochloride salt.

Base-catalyzed transformations include deprotonation reactions that generate reactive enolate intermediates capable of participating in aldol condensations, alkylation reactions, and Michael additions [12]. The stereochemical outcome of these transformations depends critically on the specific base employed, with lithium diisopropylamide (LDA) and potassium hexamethyldisilazide (KHMDS) producing different stereoisomeric ratios depending on reaction conditions and additive presence.

Comparative Reactivity with L-Proline Derivatives

The reactivity profile of D-Proline Methyl Ester Hydrochloride exhibits both similarities and notable differences when compared to L-Proline derivatives, reflecting the fundamental impact of stereochemical configuration on chemical behavior [1] [3] [13].

In peptide synthesis applications, D-Proline Methyl Ester Hydrochloride demonstrates reduced incorporation efficiency compared to L-Proline derivatives. This difference arises from the altered binding geometry in enzymatic and ribosomal systems, where the D-configuration prevents optimal positioning for nucleophilic attack mechanisms [3]. The reduced reactivity necessitates modified synthetic protocols, often requiring longer reaction times or higher temperatures to achieve comparable conversion rates.

The conformational preferences between D and L forms create distinct stereoelectronic environments that influence reaction selectivity patterns. While both enantiomers prefer trans amide conformations with similar cis/trans ratios (approximately 4.6:1), the ring puckering preferences diverge significantly [14] [6]. D-Proline Methyl Ester Hydrochloride favors exo ring conformations, whereas L-Proline derivatives predominantly adopt endo configurations, leading to different steric interaction patterns during chemical transformations.

Comparative studies of methylation reactions reveal similar reactivity patterns between D and L forms, with both compounds demonstrating preferential methylation at glutamate residues in protein substrates . However, the stereochemical environment around the methylation sites differs, potentially affecting the biological consequences of these modifications.

The enzymatic recognition and processing of D-Proline Methyl Ester Hydrochloride varies dramatically from L-Proline derivatives due to the inherent chirality preferences of biological systems [13]. Most naturally occurring enzymes exhibit strong selectivity for L-amino acid substrates, rendering D-Proline derivatives largely unreactive toward standard metabolic pathways. This characteristic provides both challenges and opportunities in pharmaceutical applications, where D-amino acid incorporation can enhance proteolytic stability while maintaining desired biological activities.